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Butyl isovalerate

Flavor chemistry Olfactory potency Sensory threshold

Specify Butyl isovalerate (175°C bp) for thermal stability in baked/extruded goods, a 33°C advantage over isoamyl acetate. Its documented repellency to Zeugodacus tau gravid females—in contrast to attractant acetates—differentiates it for push-pull pest management R&D. The 0.012 ppm odor threshold enables precise dosing in apple/pear/pineapple flavor systems. Not functionally replaceable by ethyl isovalerate or isoamyl acetate.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 109-19-3
Cat. No. B089475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl isovalerate
CAS109-19-3
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C)C
InChIInChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3
InChIKeyAYWJSCLAAPJZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in water;  sol in most organic solvents
soluble in organic solvents, alcohol;  insoluble inwater
1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Isovalerate CAS 109-19-3: Technical Baseline and Procurement-Relevant Physicochemical Profile


Butyl isovalerate (CAS 109-19-3, molecular formula C9H18O2, MW 158.24) is a short-chain fatty acid ester formed via esterification of isovaleric acid with n-butanol. It exists as a colorless to pale yellow clear liquid with density 0.858 g/mL at 25°C, boiling point 175°C, flash point 145°F (62°C), and LogP 3.18 [1]. The compound is characterized by a fruity odor profile combining apple, pear, pineapple, and green peach nuances, with an odor threshold of 0.012 ppm in air . It carries FDA 21 CFR 172.515 synthetic flavoring substance approval, FEMA No. 2218 GRAS designation, and JECFA No. 198 [2][3]. Butyl isovalerate occurs naturally in jackfruit, apricot, banana, cheeses, and certain essential oils including Eriostemon coxii and Phebalium dentatum .

Why Butyl Isovalerate Cannot Be Replaced by Generic Isovalerate Esters or Common Fruity Acetates


Substituting butyl isovalerate with structurally related esters such as ethyl isovalerate, isoamyl isovalerate, or common fruity acetates like isoamyl acetate or butyl acetate introduces functionally consequential deviations in olfactory potency, volatility profile, and biological activity that cannot be compensated for by simple concentration adjustments. The odor threshold of ethyl isovalerate (0.000013 ppm) differs from butyl isovalerate (0.012 ppm) by nearly three orders of magnitude [1][2]. Boiling point differences (e.g., isoamyl acetate at 142°C versus butyl isovalerate at 175°C) produce substantially different volatility behavior in applications [3]. Most critically, behavioral bioassays demonstrate that butyl isovalerate elicits repellency responses in Zeugodacus tau gravid females, whereas butyl acetate and isoamyl acetate elicit attractant tendency behavior in the same insect model, indicating that these esters engage distinct olfactory receptor pathways [4]. Formulators and procurement professionals should therefore treat butyl isovalerate as a functionally non-substitutable entity within its application class.

Butyl Isovalerate 109-19-3: Quantitative Differential Evidence Versus Closest Analogs for Scientific Selection


Odor Threshold Comparison: Butyl Isovalerate Versus Ethyl Isovalerate

Butyl isovalerate exhibits an odor threshold of 0.012 ppm in air, which is approximately 923-fold higher (less potent) than ethyl isovalerate's reported threshold of 0.000013 ppm [1][2]. This quantitative difference in olfactory potency reflects the impact of the alcohol chain length on vapor pressure and odorant-receptor binding within the isovalerate ester series. For flavor formulation, this means ethyl isovalerate requires substantially lower use levels to achieve equivalent perceived odor intensity, while butyl isovalerate offers greater dosing latitude and reduced risk of over-flavoring at standard addition rates.

Flavor chemistry Olfactory potency Sensory threshold

Behavioral Bioassay: Attractant Versus Repellent Activity in Tephritid Fruit Fly Model

In Y-tube olfactometer behavioral bioassays using gravid female Zeugodacus tau (Diptera: Tephritidae), butyl isovalerate elicited a clear repellency behavioral response. In contrast, butyl acetate and isoamyl acetate elicited significant attractant tendency behavior in the same experimental system [1]. This functional divergence—repellency versus attractancy—within a single insect species demonstrates that these structurally related esters activate distinct olfactory receptor neuron populations, leading to opposing behavioral outcomes. The finding has been replicated across multiple citations of the same primary research.

Insect olfaction Behavioral ecology Agricultural pest management

Volatility and Boiling Point Comparison: Butyl Isovalerate Versus Isoamyl Acetate

Butyl isovalerate exhibits a boiling point of 175°C at atmospheric pressure, which is 33°C higher than isoamyl acetate (142°C) [1]. This elevated boiling point translates to lower vapor pressure at ambient temperature (estimated 1.1 mmHg at 25°C) and reduced evaporative loss rates in open systems compared to the more volatile acetate ester. In applications requiring sustained aroma release over extended timeframes—such as long-duration ambient fragrance delivery, slow-release flavor matrices, or high-temperature processing (e.g., baked goods, extruded products)—the higher boiling point of butyl isovalerate confers a functional retention advantage.

Volatility Thermal stability Formulation engineering

Regulatory and Safety Clearance Differential: Synthetic Versus Natural Status

Butyl isovalerate is codified under FDA 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption, with FEMA GRAS No. 2218 and JECFA No. 198 [1][2]. This specific codification under 172.515 establishes a defined regulatory pathway that may not apply identically to all isovalerate ester analogs. While many fruity esters share FEMA GRAS status, the explicit inclusion in 21 CFR 172.515 provides procurement personnel with unambiguous documentary support for regulatory submissions. The compound carries GHS hazard classification Xi (Irritant) with R36/37/38, and an oral LD50 of 8,200 mg/kg in rabbit [3][4]. No known allergens are associated with the compound [5].

Regulatory compliance Food additive safety GRAS designation

Hydrolytic Stability and Storage Considerations Relative to Shorter-Chain Esters

Butyl isovalerate demonstrates stability at room temperature and pressure under standard storage conditions but undergoes hydrolysis upon exposure to strong acids, strong bases, or elevated temperatures [1]. The butyl ester moiety confers greater resistance to aqueous hydrolysis compared to shorter-chain esters such as ethyl isovalerate, a principle supported by the general trend in ester hydrolysis kinetics wherein increased alkyl chain length reduces electrophilicity of the carbonyl carbon via inductive electron donation and steric shielding. LogP values further reflect this hydrophobicity difference: butyl isovalerate LogP 3.18 [2] versus ethyl isovalerate LogP 2.2 (estimated from structural analog data), indicating approximately one order of magnitude difference in octanol-water partitioning. The compound requires protection from prolonged air exposure to prevent oxidation, with nitrogen blanketing recommended for extended storage [1]. Compatibility with plastics is limited due to swelling potential [3].

Chemical stability Shelf life Hydrolysis resistance

Butyl Isovalerate 109-19-3: Evidence-Based Optimal Application Scenarios for Scientific and Industrial Procurement


Thermally Processed Food Flavoring (Baked Goods, Extruded Products, Confectionery)

The 175°C boiling point of butyl isovalerate [1] confers a 33°C thermal retention advantage over the more volatile isoamyl acetate (142°C) , making butyl isovalerate preferentially suited for flavoring applications involving elevated processing temperatures. In baked goods (oven temperatures typically 150–220°C), extruded snack products, or hard candy manufacturing where the flavor compound must survive thermal processing to deliver the intended sensory profile, the higher boiling point translates to reduced evaporative loss and greater flavor carry-through. Procurement specifications for heat-stable fruit flavor systems (apple, banana, pineapple, pear profiles) should prioritize butyl isovalerate over lower-boiling acetate alternatives to maintain flavor fidelity after thermal processing. The compound's FDA 21 CFR 172.515 regulatory clearance [2] supports direct food additive use without additional compliance burden.

Agricultural Pest Management: Repellent Component in Push-Pull Strategies

Behavioral bioassay data demonstrating that butyl isovalerate elicits repellency behavior in gravid Zeugodacus tau females—while butyl acetate and isoamyl acetate elicit attractant tendency responses in the identical experimental system [3]—positions butyl isovalerate as a functionally differentiated active ingredient for crop protection applications. This divergent olfactory activity supports the compound's deployment as a repellent component in 'push-pull' integrated pest management strategies for Tephritid fruit flies (including Zeugodacus and Bactrocera species), where attractants (acetate esters) are used to lure pests away from crops while repellents (butyl isovalerate, butyl valerate, hexyl hexanoate) are deployed to protect the cultivated area. Procurement for agricultural semiochemical research or commercial attract-and-kill / push-pull product development should specifically select butyl isovalerate over other fruity esters that lack the documented repellent activity profile.

Complex Fruit Flavor Reconstruction: Apple, Pear, Pineapple, and Banana Profiles

Butyl isovalerate contributes a distinctive odor profile combining apple, pear, sweet pineapple, green, and peach nuances with a pungent fruity character . Its odor threshold of 0.012 ppm [4] places it in an intermediate potency range—more potent than many common esters but substantially less potent than ethyl isovalerate (0.000013 ppm) [5]. This threshold differential enables precise dosing control in complex flavor reconstructions where multiple ester components must be balanced to achieve an authentic, multidimensional fruit character. The compound's natural occurrence in jackfruit, apricot, banana, and cheeses further supports its use in natural-identical flavor formulations. Procurement for flavor houses developing premium fruit flavor systems—particularly apple, pear, pineapple, banana, and tropical fruit blends—should specify butyl isovalerate for its unique combination of odor notes that cannot be fully replicated by single-substitute esters.

Ambient Fragrance Applications Requiring Extended Longevity

The 175°C boiling point of butyl isovalerate [1], coupled with its estimated vapor pressure of 1.1 mmHg at 25°C [6] and LogP of 3.18 [7], positions it as a mid-to-base note fruity ester suitable for ambient fragrance delivery systems requiring sustained aroma release over extended durations. In contrast to highly volatile top-note esters (e.g., ethyl acetate, isoamyl acetate) that dissipate rapidly, butyl isovalerate provides a persistent fruity-sweet background character in air fresheners, reed diffusers, scented candles, and personal care products. The compound's hydrolytic stability at room temperature [8] supports formulation in aqueous-alcoholic fragrance bases without rapid ester degradation. Procurement for ambient fragrance product development should prioritize butyl isovalerate over shorter-chain esters when formulation objectives include extended fragrance longevity and reduced need for evaporation retardants or encapsulation technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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